

Application Notes: CRISPR-Cas9 Studies for Validating BMS-986449 Targets

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Compound of Interest

Compound Name: BMS-986449

Cat. No.: B15604535

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Introduction

BMS-986449 is a Cereblon E3 Ligase Modulatory Drug (CELMoD) that functions as a molecular glue degrader.^{[1][2][3]} It selectively targets the transcription factors Ikaros Family Zinc Finger 2 (IKZF2), also known as Helios, and Ikaros Family Zinc Finger 4 (IKZF4), or Eos, for proteasomal degradation.^{[1][2][3][4][5][6][7]} This mechanism is distinct from kinase inhibition. **BMS-986449** redirects the E3 ubiquitin ligase Cereblon (CRBN) to IKZF2 and IKZF4, leading to their ubiquitination and subsequent degradation.^{[2][3][4][6]} This process is designed to reprogram regulatory T (Treg) cells and enhance anti-tumor immunity, making **BMS-986449** a promising agent for the treatment of advanced solid tumors.^{[4][6][8]}

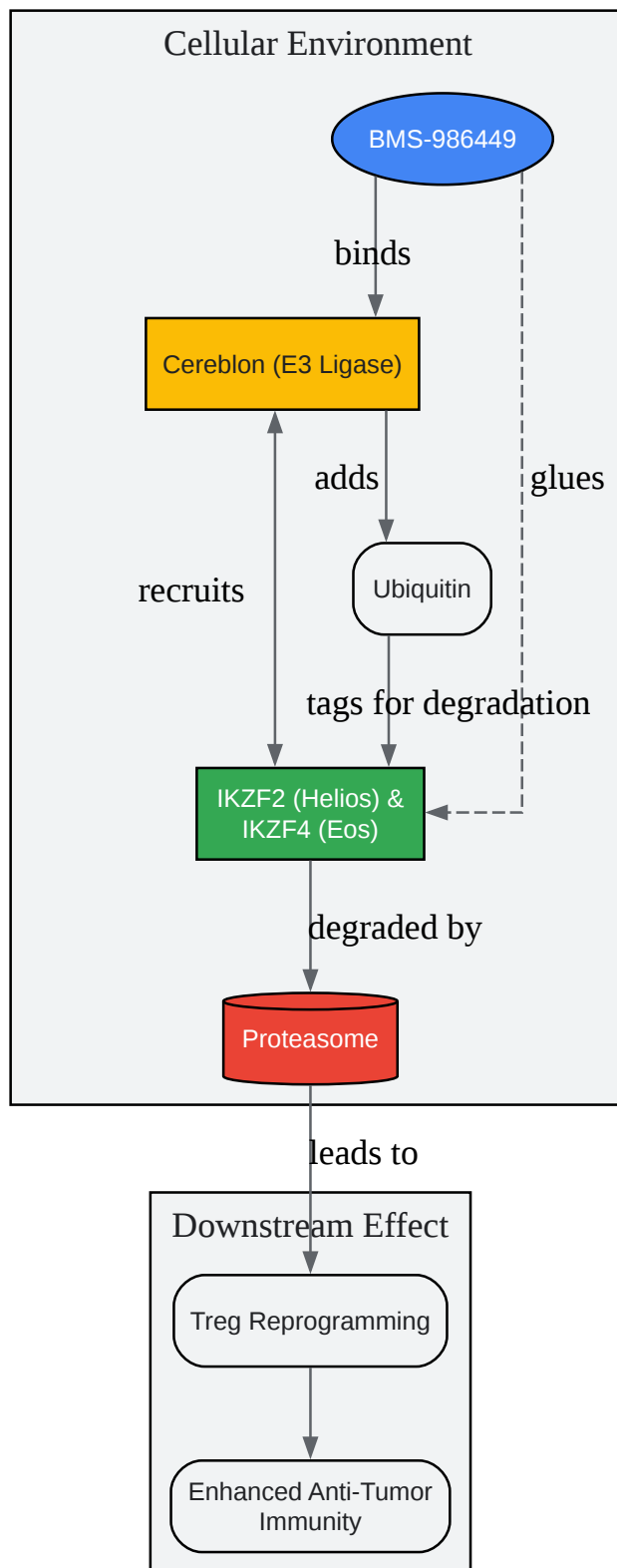
These application notes provide a detailed framework for utilizing CRISPR-Cas9 technology to validate the on-target effects of **BMS-986449** by knocking out its primary targets, IKZF2 and IKZF4. By comparing the phenotypic and molecular consequences of genetic knockout with pharmacological degradation by **BMS-986449**, researchers can rigorously confirm the drug's mechanism of action.

Signaling and Mechanistic Pathways

BMS-986449 Mechanism of Action

BMS-986449 acts as a molecular glue, inducing proximity between the E3 ubiquitin ligase Cereblon and the neosubstrates IKZF2 (Helios) and IKZF4 (Eos). This induced proximity leads to the polyubiquitination of IKZF2 and IKZF4, marking them for degradation by the proteasome.

The degradation of these transcription factors in regulatory T cells is hypothesized to enhance anti-tumor immune responses.



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BMS-986449 induced degradation pathway.

Note on TYK2 Signaling: While the initial query mentioned TYK2, it's important to clarify that **BMS-986449** does not target TYK2. TYK2 is an intracellular kinase involved in signaling pathways for cytokines like IL-12, IL-23, and Type I interferons, which are implicated in various autoimmune diseases.[9][10][11][12][13][14] The validation of TYK2 inhibitors would follow a similar principle of comparing pharmacological inhibition with CRISPR-mediated gene knockout.

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Knockout of IKZF2 and IKZF4 in a T-cell Line

This protocol outlines the generation of stable IKZF2 and IKZF4 knockout (KO) T-cell lines (e.g., Jurkat cells) using a lentiviral CRISPR-Cas9 system.

Materials:

- Jurkat T-cell line
- Lentiviral vectors: pLentiCRISPRv2 (expressing Cas9 and a guide RNA)
- sgRNA sequences targeting human IKZF2 and IKZF4
- Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
- HEK293T cells for lentivirus production
- Transfection reagent
- Puromycin for selection
- Polybrene
- Complete RPMI-1640 medium

Procedure:

- sgRNA Design and Cloning:
 - Design 2-3 sgRNAs targeting early exons of IKZF2 and IKZF4 to induce frameshift mutations.
 - Clone the designed sgRNAs into the pLentiCRISPRv2 vector according to the manufacturer's protocol.
- Lentivirus Production:
 - Co-transfect HEK293T cells with the pLentiCRISPRv2 construct containing the sgRNA and the packaging plasmids.
 - Harvest the lentiviral supernatant 48-72 hours post-transfection and filter through a 0.45 μ m filter.
- Transduction of Jurkat Cells:
 - Plate Jurkat cells at a density of 1×10^6 cells/mL.
 - Add the lentiviral supernatant at various multiplicities of infection (MOIs) in the presence of Polybrene (8 μ g/mL).
 - Incubate for 24 hours.
- Selection of Transduced Cells:
 - After 24 hours, replace the medium with fresh medium containing Puromycin (1-2 μ g/mL) to select for successfully transduced cells.
 - Maintain selection for 7-10 days until a stable population of resistant cells is established.
- Validation of Knockout:
 - Genomic DNA: Extract genomic DNA and perform PCR followed by Sanger sequencing to confirm insertions/deletions (indels) at the target sites.

- mRNA Expression: Isolate RNA and perform RT-qPCR to quantify the reduction in IKZF2 and IKZF4 mRNA levels.
- Protein Expression: Perform Western blotting to confirm the absence of IKZF2 and IKZF4 proteins.

Protocol 2: Comparative Analysis of **BMS-986449** Treatment and Gene Knockout

This protocol compares the effects of **BMS-986449** on wild-type (WT) cells with the phenotype of the generated KO cells.

Materials:

- WT, IKZF2 KO, and IKZF4 KO Jurkat cells
- **BMS-986449**
- DMSO (vehicle control)
- Reagents for flow cytometry, RNA sequencing, and cell-based assays

Procedure:

- Cell Treatment:
 - Treat WT Jurkat cells with a dose-response range of **BMS-986449** (e.g., 0.1 nM to 1 μ M) or DMSO for 24-72 hours.
 - Culture IKZF2 KO and IKZF4 KO cells alongside the treated WT cells.
- Phenotypic and Functional Assays:
 - Cell Proliferation Assay: Measure cell viability and proliferation using a standard assay (e.g., MTS or CellTiter-Glo).
 - Flow Cytometry: Analyze changes in T-cell activation markers (e.g., CD69, CD25) and Treg-associated markers.

- Cytokine Profiling: Measure the secretion of key cytokines (e.g., IFN- γ , IL-2) using ELISA or a multiplex bead array.
- Transcriptomic Analysis (RNA-Seq):
 - Isolate RNA from WT cells treated with **BMS-986449**, DMSO-treated WT cells, and untreated IKZF2/IKZF4 KO cells.
 - Perform RNA sequencing to compare the global gene expression profiles.
 - Analyze differentially expressed genes to identify pathways affected by both pharmacological degradation and genetic knockout.

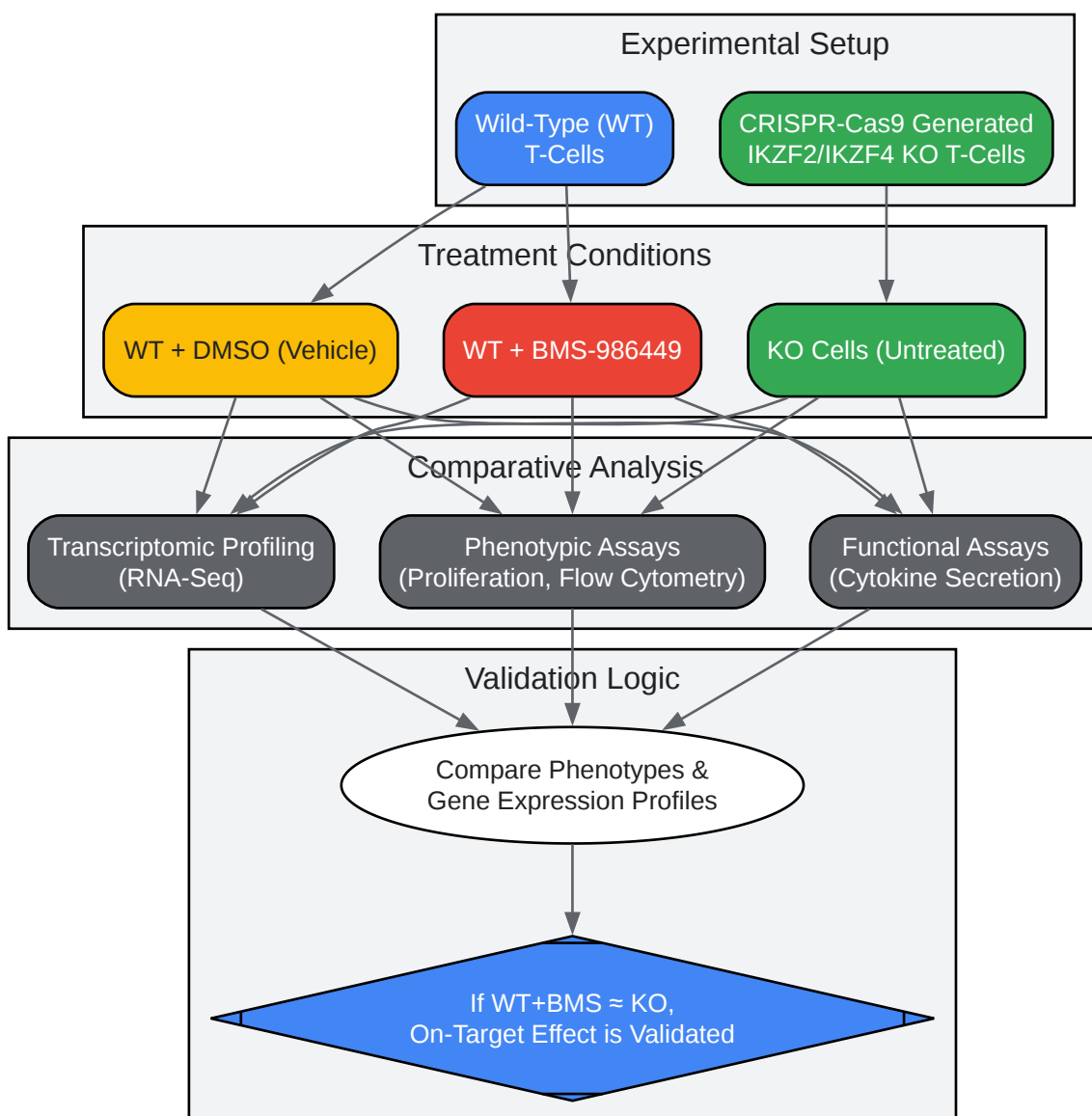
Data Presentation

Table 1: Quantitative Comparison of **BMS-986449** Treatment vs. Gene Knockout

Parameter	WT + DMSO	WT + BMS-986449 (1 μ M)	IKZF2 KO	IKZF4 KO
IKZF2 Protein Level (% of WT)	100%	<5%	<1%	~100%
IKZF4 Protein Level (% of WT)	100%	<5%	~100%	<1%
Cell Proliferation (Fold Change)	1.0	0.85	0.90	0.92
IFN- γ Secretion (pg/mL)	50	250	230	240
CD69+ Cells (%)	5%	35%	32%	34%

Data are hypothetical and for illustrative purposes.

Experimental Workflow Visualization



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Workflow for validating on-target effects.

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